molecular formula C7H5Cl2NO2 B1402715 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-70-2

7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1402715
CAS No.: 1305324-70-2
M. Wt: 206.02 g/mol
InChI Key: UUUDCPSRURTBMC-UHFFFAOYSA-N
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Description

7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound characterized by the presence of chlorine atoms at the 7th and 8th positions, and a dioxino ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with chlorine gas in the presence of a catalyst. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the dioxino ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness

7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of two chlorine atoms at specific positions, which significantly influence its chemical properties and reactivity

Properties

IUPAC Name

7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDCPSRURTBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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